molecular formula C14H26N4O6S3 B12527208 L-Cysteinyl-L-seryl-L-methionyl-L-cysteine CAS No. 672936-78-6

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine

Cat. No.: B12527208
CAS No.: 672936-78-6
M. Wt: 442.6 g/mol
InChI Key: HDJDUAQXIGQUPW-XKNYDFJKSA-N
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Description

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine is a peptide composed of four amino acids: cysteine, serine, methionine, and another cysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Cysteinyl-L-seryl-L-methionyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in genetically engineered microorganisms. The choice of method depends on the desired yield, purity, and cost considerations .

Chemical Reactions Analysis

Types of Reactions

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Cysteinyl-L-seryl-L-methionyl-L-cysteine involves its interaction with specific molecular targets and pathways. The peptide can form disulfide bonds, influencing protein folding and stability. It may also interact with enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • L-Cysteinyl-L-seryl-L-methionyl-L-alanine
  • L-Cysteinyl-L-seryl-L-methionyl-L-glycine
  • L-Cysteinyl-L-seryl-L-methionyl-L-valine

Uniqueness

L-Cysteinyl-L-seryl-L-methionyl-L-cysteine is unique due to the presence of two cysteine residues, which can form disulfide bonds, enhancing its stability and functional versatility. This distinguishes it from similar peptides that lack multiple cysteine residues .

Properties

CAS No.

672936-78-6

Molecular Formula

C14H26N4O6S3

Molecular Weight

442.6 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C14H26N4O6S3/c1-27-3-2-8(12(21)18-10(6-26)14(23)24)16-13(22)9(4-19)17-11(20)7(15)5-25/h7-10,19,25-26H,2-6,15H2,1H3,(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t7-,8-,9-,10-/m0/s1

InChI Key

HDJDUAQXIGQUPW-XKNYDFJKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N

Canonical SMILES

CSCCC(C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)N

Origin of Product

United States

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